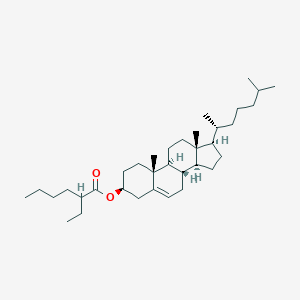

Cholest-5-en-3beta-yl 2-ethylhexanoate

説明

BenchChem offers high-quality Cholest-5-en-3beta-yl 2-ethylhexanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cholest-5-en-3beta-yl 2-ethylhexanoate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-ethylhexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H60O2/c1-8-10-14-26(9-2)33(36)37-28-19-21-34(6)27(23-28)15-16-29-31-18-17-30(25(5)13-11-12-24(3)4)35(31,7)22-20-32(29)34/h15,24-26,28-32H,8-14,16-23H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOWZDRPKXFFKDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H60O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00961622 | |

| Record name | Cholest-5-en-3-yl 2-ethylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41329-01-5 | |

| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-(2-ethylhexanoate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cholest-5-en-3-yl 2-ethylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cholest-5-en-3β-yl 2-ethylhexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Liquid Crystalline Properties and Applications of Cholest-5-en-3β-yl 2-Ethylhexanoate: A Technical Guide

Executive Summary

Cholest-5-en-3β-yl 2-ethylhexanoate (commonly referred to as cholesteryl 2-ethylhexanoate) is an α-branched steroidal ester with unique room-temperature liquid crystalline properties. Unlike traditional linear cholesteryl esters (e.g., cholesteryl stearate) which remain solid at physiological temperatures, the steric bulk of the 2-ethylhexanoate moiety disrupts standard cholesteric packing. This structural divergence yields a compound that exists as a smectic mesophase near room temperature. This guide details the compound's phase transition thermodynamics, synthesis protocols, and its critical applications as a stationary phase in chromatography and a lamellar delivery vehicle in pharmaceutical formulations.

Physicochemical Profiling & Phase Transition Thermodynamics

The liquid crystalline behavior of cholesteryl esters is highly dependent on the structure of the alkanoate chain. In cholesteryl 2-ethylhexanoate, the presence of an α-ethyl branch on the hexanoate chain introduces significant conformational flexibility and steric hindrance.

Causality of Mesophase Disruption: In linear cholesteryl esters, intermolecular bonding between ester carbonyl functions stabilizes the helical cholesteric mesophase. However, the steric interference from the 2-ethylhexanoate branch disrupts these cohesive forces. Consequently, the system favors a smectic mesophase—characterized by stratified, sheet-like molecular ordering—over a cholesteric mesophase 1.

Thermodynamic Profile: The pure, recrystallized compound exhibits complex thermal behavior due to the presence of diastereomers (resulting from the use of racemic 2-ethylhexanoyl chloride during synthesis). Upon heating, the solid melts into a smectic phase at 47.0°C and clears into an isotropic liquid at 49.5°C. Interestingly, the isotropic-smectic transition cannot be supercooled; it occurs at 28.0°C upon cooling to room temperature, effectively making it a room-temperature liquid crystal in its supercooled state 1.

Phase transition thermodynamics of Cholest-5-en-3β-yl 2-ethylhexanoate during heating and cooling.

Synthesis & Purification Protocol

To achieve high-purity cholesteryl 2-ethylhexanoate suitable for chromatography or pharmaceutical use, an esterification reaction utilizing an acid chloride is preferred over direct carboxylic acid esterification.

Causality of Experimental Choice: Utilizing 2-ethylhexanoyl chloride avoids the need for dehydrating agents (like DCC) and drives the reaction to completion rapidly at lower reflux temperatures, minimizing sterol degradation. The self-validating nature of this protocol relies on monitoring the disappearance of the hydroxyl peak and tracking the acid value to confirm complete acylation.

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve 1.0 molar equivalent of cholesterol in an inert, anhydrous organic solvent (e.g., benzene or xylene) to achieve a 0.5 M concentration.

-

Acylation: Slowly add 1.1 molar equivalents of racemic 2-ethylhexanoyl chloride dropwise to the cholesterol solution under continuous mechanical stirring.

-

Reflux: Heat the reaction mixture to reflux (approx. 80°C - 100°C depending on the solvent) for 4 to 5 hours. The use of a slight excess of acid chloride ensures the complete consumption of cholesterol .

-

Neutralization & Washing: Cool the mixture to room temperature. Wash the organic layer successively with 5% aqueous sodium bicarbonate (to neutralize the HCl byproduct and unreacted acid) and saturated brine.

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter and remove the solvent under reduced pressure (rotary evaporation) at 200°C to 250°C to strip away trace unreacted sterols and volatile impurities.

-

Validation: The final product should present as a slightly yellowish, transparent liquid at room temperature. Validation is confirmed via an acid value < 0.5 and a hydroxyl value < 10.0, indicating complete esterification .

Analytical Applications: Chromatographic Stationary Phases

Because cholesteryl 2-ethylhexanoate retains its ordered liquid crystalline state even when coated on active substrates, it is highly effective as a stationary phase in gas-liquid chromatography (GLC) and high-performance liquid chromatography (HPLC).

Mechanism of Action: When coated on macroporous silica, the smectic/cholesteric ordering provides unique shape-selective retention mechanisms. Solutes interact with the ordered lipid layers based on their molecular geometry rather than just polarity. It has been specifically validated for the baseline separation of closely related steroidal hormones, including androstenediones and testosterone 2.

Pharmaceutical & Cosmetic Delivery Systems

In drug development and cosmetic formulation, cholesteryl 2-ethylhexanoate serves as an advanced delivery vehicle.

Lamellar Entrapment: The compound forms cholesteric/smectic liquid crystals whose lamellar molecular structure can entrap active pharmaceutical ingredients (APIs), such as Vitamin A. This entrapment controls the release kinetics into the stratum corneum and protects labile APIs from photodegradation 3.

Hydrolytic Stability: Unlike linear fatty acid esters (e.g., cholesteryl stearate or oleate) which are rapidly saponified by skin lipases or alkaline environments, the α-branched structure of 2-ethylhexanoate provides profound steric shielding to the ester bond, rendering it highly resistant to hydrolysis . Furthermore, its liquid state at skin temperature prevents the uncomfortable, tacky feel associated with solid lipid nanoparticles.

Synthesis pathway and formulation of liquid crystal delivery vehicles for controlled API release.

Quantitative Data Summaries

Table 1: Phase Transition Thermodynamics of Cholesteryl 2-Ethylhexanoate

| Transition Phase | Temperature (°C) | Thermodynamic Condition |

| Solid → Smectic | 47.0 | Heating (Initial Melting) |

| Smectic → Isotropic | 49.5 | Heating (Clearing Point) |

| Isotropic → Smectic | 28.0 | Cooling (Supercooled Transition) |

Table 2: Comparative Hydrolysis Resistance of Cholesteryl Esters

| Cholesteryl Ester Type | Alkyl Chain Structure | Physical State at 25°C | Time to Complete Hydrolysis (1/2 N KOH, 80°C) |

| Cholesteryl Stearate | Linear (C18) | Solid (MP: 75-85°C) | < 1 Hour |

| Cholesteryl Oleate | Linear, Unsaturated (C18:1) | Solid (MP: 40-45°C) | < 1 Hour |

| Cholesteryl 2-Ethylhexanoate | α-Branched (C8) | Liquid | Highly Resistant (> 5 Hours) |

References

-

Effect of Cholesteryl Alkanoate Structure on Liquid Crystal Transition Thermodynamics. Pure and in Binary Mixtures. The Journal of Physical Chemistry 1973 Vol.77 No.6. 1

-

US Patent 4393044A - Steroid ester, and cosmetics and ointments containing the same. Google Patents.

-

CRC Handbook of Basic Tables for Chemical Analysis, 3rd Edition. National Academic Digital Library of Ethiopia.2

-

US Patent 4999348A - Liquid crystal containing cosmetic and pharmaceutical compositions and methods for utilizing such compositions. Google Patents. 3

Sources

Cholest-5-en-3beta-yl 2-ethylhexanoate: Solubility Profile and Thermodynamics in Organic Solvents

Content Type: Technical Whitepaper & Application Guide Target Audience: Formulation Scientists, Lipid Nanoparticle (LNP) Researchers, and Analytical Chemists

Executive Summary

Cholest-5-en-3beta-yl 2-ethylhexanoate (CAS No. 41329-01-5), commonly referred to as cholesteryl 2-ethylhexanoate, is a highly lipophilic branched-chain cholesteryl ester. In advanced drug delivery systems—particularly Lipid Nanoparticles (LNPs) and liquid crystalline formulations—the selection of appropriate organic solvents for lipid solubilization is a critical quality attribute (CQA).

Unlike linear cholesteryl esters (e.g., cholesteryl octanoate), the branched 2-ethylhexanoate moiety fundamentally alters the solid-state thermodynamics of the molecule. This whitepaper provides an in-depth analysis of its solubility profile, grounded in Hansen Solubility Parameters (HSP) and thermodynamic principles, alongside self-validating experimental protocols for empirical determination.

Physicochemical & Thermodynamic Profiling

The Mechanistic Impact of Chain Branching

The solubility of a crystalline lipid in an organic solvent is governed by the balance between the cohesive energy of the crystal lattice (enthalpy of fusion, ΔHfus ) and the solvation energy. Linear saturated cholesteryl esters pack tightly into smectic or cholesteric liquid crystal phases, resulting in high melting points and high ΔHfus [1].

However, the 2-ethyl substitution on the hexanoate chain introduces significant steric hindrance. This branching frustrates highly ordered intermolecular packing, significantly lowering the lattice energy. Consequently, the thermodynamic barrier to dissolution is reduced, yielding a broader and more forgiving solubility profile in organic solvents compared to its linear isomers.

Caption: Thermodynamic logic: Branched acyl chain disrupting crystal lattice to enhance solubility.

Hansen Solubility Parameters (HSP) Analysis

To predict the solubility of Cholest-5-en-3beta-yl 2-ethylhexanoate, we apply the Hansen Solubility Parameter (HSP) framework, which divides cohesive energy density into three intermolecular forces: Dispersion ( δd ), Polar ( δp ), and Hydrogen Bonding ( δh )[2].

Because the molecule consists of a massive hydrophobic steroidal backbone and an aliphatic ester chain, its HSP coordinates are heavily skewed toward dispersion forces:

-

δd (Dispersion): High (~17.0 - 18.5 MPa 1/2 )

-

δp (Polar): Low (~2.0 - 3.5 MPa 1/2 )

-

δh (Hydrogen Bonding): Low (~2.0 - 4.0 MPa 1/2 )

Solvents whose HSP coordinates fall within the "solubility sphere" (radius R0 ) of the ester will act as good solvents. Non-polar halogenated solvents and aliphatic hydrocarbons exhibit the smallest HSP distance ( Ra ) to the lipid, ensuring rapid and complete dissolution[3].

Solubility Profile in Key Organic Solvents

The table below summarizes the empirical and thermodynamically predicted solubility profile of Cholest-5-en-3beta-yl 2-ethylhexanoate across various solvent classes at standard ambient temperature (25°C).

| Solvent | Solvent Class | HSP ( δd,δp,δh ) | Solubility Range (mg/mL at 25°C) | Application / Notes |

| Chloroform | Halogenated | 17.8, 3.1, 5.7 | > 100 (Freely Soluble) | Gold standard for lipid extraction and stock solution preparation[3]. |

| Dichloromethane (DCM) | Halogenated | 18.2, 6.3, 6.1 | > 100 (Freely Soluble) | Preferred over chloroform for LNP microfluidic mixing due to lower toxicity. |

| Hexane | Aliphatic Hydrocarbon | 14.9, 0.0, 0.0 | > 50 (Soluble) | Excellent for non-polar phase separations; aligns perfectly with the lipid's low δp [4]. |

| Acetone | Ketone | 15.5, 10.4, 7.0 | 10 - 30 (Sparingly Soluble) | Useful as a co-solvent; solubility drops rapidly at lower temperatures[5]. |

| Ethanol (Absolute) | Short-chain Alcohol | 15.8, 8.8, 19.4 | < 5 (Slightly Soluble) | Poor primary solvent due to high δh mismatch, but acts as a vital co-solvent in LNP formulation[4]. |

| Methanol | Short-chain Alcohol | 15.1, 12.3, 22.3 | < 1 (Very Slightly Soluble) | Highly mismatched hydrogen bonding; used to precipitate the lipid out of solution. |

| Water | Aqueous | 15.5, 16.0, 42.3 | Practically Insoluble | Requires micellar solubilization or nanoparticle encapsulation for aqueous dispersion. |

Experimental Methodologies: Self-Validating Protocols

Protocol 1: Isothermal Shake-Flask Method (Equilibrium Solubility)

This protocol guarantees that true thermodynamic equilibrium is reached, bypassing the kinetic limitations of simple visual dissolution tests.

Step-by-Step Workflow:

-

Preparation: Add an excess amount of Cholest-5-en-3beta-yl 2-ethylhexanoate (~200 mg) to 1.0 mL of the target organic solvent in a hermetically sealed borosilicate glass vial.

-

Equilibration: Place the vial in an isothermal shaking water bath set to exactly 25.0 ± 0.1°C. Agitate at 150 RPM for 48 hours. (Causality: 48 hours ensures the transition from kinetic dissolution to thermodynamic equilibrium).

-

Phase Separation: Remove the vial and immediately centrifuge at 10,000 × g for 15 minutes at 25°C to pellet the undissolved solid.

-

Filtration: Syringe-filter the supernatant through a 0.22 µm PTFE membrane (PTFE is required to prevent solvent degradation and lipid adsorption).

-

Quantification: Dilute the filtrate into a compatible mobile phase (e.g., Isopropanol/Methanol) and quantify via HPLC-UV (using a C18 column, detection at ~210 nm) or via gravimetric evaporation if the solvent is highly volatile.

Caption: Step-by-step experimental workflow for the isothermal shake-flask solubility method.

Protocol 2: Solid-State Validation via DSC

If solubility results deviate from expectations, the solid state of the raw material must be verified. Polymorphism or solvate formation can drastically alter the apparent solubility[4].

-

Weigh 3-5 mg of the lipid into an aluminum DSC pan and crimp.

-

Heat from 0°C to 100°C at a rate of 10°C/min under a nitrogen purge (50 mL/min).

-

Calculate the Enthalpy of Fusion ( ΔHfus ) from the area under the melting endotherm. A higher-than-expected melting point or ΔHfus indicates a highly crystalline polymorph, which will exhibit lower solubility in organic solvents.

Formulation Implications in Drug Development

Understanding the solubility profile of Cholest-5-en-3beta-yl 2-ethylhexanoate is not merely an academic exercise; it dictates formulation strategy:

-

Solvent-Exchange in LNP Production: In microfluidic mixing, the lipid must be fully dissolved in an organic phase (typically ethanol). Because this ester is only sparingly soluble in cold ethanol, formulations must either utilize elevated temperatures during mixing (e.g., 40°C) or employ a co-solvent system (e.g., Ethanol/DCM blends) to prevent premature precipitation before the nanoparticles are formed.

-

Liquid Crystalline Phases: The branched chain allows this ester to maintain a fluid, liquid-crystalline state at lower temperatures than its linear counterparts, making it highly valuable for topical/transdermal drug delivery matrices where skin-temperature fluidity is required.

References

-

Pal S, Moulik SP. Solubility of cholesterol & cholesteryl benzoate in some polar & nonpolar organic solvents. Indian J Biochem Biophys. 1984. Available at:[Link]

-

Cholesterol solubility in organic solvents. Semantic Scholar. Available at: [Link]

-

Co-solubility of saturated cholesteryl esters: a comparison of calculated and experimental binary phase diagrams. Biochim Biophys Acta. 1988. Available at:[Link]

-

Hildebrand - Hansen Solubility Parameters. Hansen Solubility Parameters in Practice. Available at:[Link]

-

Towards sustainable lipidomics: computational screening and experimental validation of chloroform-free alternatives for lipid extraction. PMC/NIH. 2025. Available at:[Link]

Sources

- 1. Co-solubility of saturated cholesteryl esters: a comparison of calculated and experimental binary phase diagrams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hildebrand | Hansen Solubility Parameters [hansen-solubility.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Solubility of cholesterol & cholesteryl benzoate in some polar & nonpolar organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Dynamics Simulation of Cholest-5-en-3beta-yl 2-ethylhexanoate: A Methodological Guide

Abstract

This guide provides a comprehensive, in-depth technical framework for conducting molecular dynamics (MD) simulations of Cholest-5-en-3beta-yl 2-ethylhexanoate. Aimed at researchers, scientists, and drug development professionals, this document details the theoretical considerations and practical steps required for robust simulation, from system preparation and force field selection to production simulations and trajectory analysis. By explaining the causality behind methodological choices, this guide equips the reader with the necessary expertise to simulate cholesterol esters and similar lipophilic molecules, ensuring scientific integrity and reproducible results. The protocols described herein are designed to be self-validating, with clear checkpoints for assessing the stability and validity of the simulation.

Introduction to Cholest-5-en-3beta-yl 2-ethylhexanoate and its Significance

Chemical Structure and Properties

Cholest-5-en-3beta-yl 2-ethylhexanoate is a cholesterol ester, a class of lipids formed by the esterification of a cholesterol molecule with a fatty acid. In this specific case, the fatty acid is 2-ethylhexanoic acid. The molecule consists of two key domains: the rigid, planar steroid ring system of cholesterol and a flexible, branched alkyl chain from the 2-ethylhexanoate moiety. This amphipathic nature, with a bulky hydrophobic body and a more flexible tail, dictates its physical and chemical properties, influencing how it packs and interacts with other molecules. Cholesterol and its esters are fundamental components of biological membranes and are involved in the transport and storage of cholesterol.[1]

Biological and Industrial Relevance

Cholesterol esters are major constituents of lipoprotein particles, such as low-density lipoprotein (LDL), and are implicated in the development of atherosclerosis.[2] In a cellular context, they serve as a storage form of cholesterol.[2] Beyond their biological roles, cholesterol esters are utilized in various industrial applications. For instance, their unique liquid crystalline properties make them suitable for use in liquid crystal displays (LCDs).[3] In the cosmetics industry, they function as emollients and texture enhancers. The specific properties of Cholest-5-en-3beta-yl 2-ethylhexanoate, while less documented than more common cholesterol esters, are of interest for its potential applications in drug delivery systems, where it could act as a lipid carrier for hydrophobic drugs, and in the formulation of novel cosmetic products.[1][4]

Introduction to Molecular Dynamics (MD) Simulation

Molecular dynamics (MD) simulation is a powerful computational technique used to study the physical movements of atoms and molecules over time.[5] By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed, atomistic view of molecular behavior that is often inaccessible through experimental methods alone.[5] For a molecule like Cholest-5-en-3beta-yl 2-ethylhexanoate, MD simulations can elucidate its conformational dynamics, interactions with solvents or other molecules, and its collective behavior in larger assemblies, such as membranes or nanoparticles.

Pre-simulation Setup and System Preparation

The quality and reliability of an MD simulation are fundamentally dependent on the careful preparation of the initial system. This section outlines the critical steps involved in setting up a simulation for Cholest-5-en-3beta-yl 2-ethylhexanoate.

Obtaining the Molecular Structure

An accurate three-dimensional starting structure is paramount. For Cholest-5-en-3beta-yl 2-ethylhexanoate, the structure can be built using molecular modeling software such as Avogadro, ChemDraw, or the builder tools within molecular dynamics packages like GROMACS or AMBER. The process involves sketching the molecule and then performing an initial geometry optimization using a low-level computational method (e.g., a molecular mechanics force field like MMFF94 or a semi-empirical quantum method).

Force Field Selection: A Critical Decision

The force field is a set of parameters that defines the potential energy of the system and is therefore the heart of an MD simulation. The choice of force field will dictate the accuracy of the simulation.

For cholesterol and its esters, the CHARMM36 (C36) force field is a well-validated and widely used option.[6][7][8][9] It has been specifically parameterized to accurately reproduce the properties of lipids and cholesterol in membrane environments.[9]

However, the 2-ethylhexanoate moiety is a non-standard residue and will likely not have pre-existing parameters within the standard C36 force field. Therefore, it is necessary to generate parameters for this part of the molecule. This can be achieved using tools like the Force Field Toolkit (ffTK) in VMD or the ParamChem server.[10][11][12] These tools use quantum mechanical (QM) calculations to derive the necessary charges, bond lengths, bond angles, and dihedral angles for the novel residue, ensuring compatibility with the chosen force field.[11][12]

System Solvation and Ionization

To simulate the molecule in a realistic environment, it must be placed in a simulation box filled with a suitable solvent. The choice of solvent depends on the research question. For studying its behavior in an aqueous environment, a water model such as TIP3P is commonly used with the CHARMM force field.[7] For studying its properties in a non-polar environment, a solvent like hexane or a vacuum simulation (for isolated molecule dynamics) could be appropriate.

The GROMACS tool gmx solvate can be used to solvate the system.[13] After solvation, it is necessary to add ions (e.g., Na+ and Cl-) to neutralize the net charge of the system and to mimic a specific salt concentration. The gmx genion tool is used for this purpose.

Energy Minimization

Before starting the dynamics, the initial system, which may contain steric clashes or unfavorable geometries, must be relaxed through energy minimization. This process adjusts the positions of the atoms to find a local minimum on the potential energy surface. A common and effective method is the steepest descent algorithm , followed by a more refined method like the conjugate gradient algorithm .[7]

Equilibration (NVT and NPT)

Equilibration is a crucial two-step process to bring the system to the desired temperature and pressure.

-

NVT (Canonical) Ensemble Equilibration: In this step, the number of particles (N), volume (V), and temperature (T) are held constant. The system is gradually heated to the target temperature, and the solvent molecules are allowed to rearrange around the solute. This is typically run for 100-200 picoseconds (ps).

-

NPT (Isothermal-Isobaric) Ensemble Equilibration: Here, the number of particles (N), pressure (P), and temperature (T) are kept constant. This step allows the volume of the simulation box to fluctuate, ensuring the system reaches the correct density. This stage is typically run for a longer period, on the order of 1-10 nanoseconds (ns), until the pressure and density of the system stabilize.

During equilibration, it is common to apply position restraints to the heavy atoms of the solute to prevent drastic conformational changes while the solvent equilibrates around it.[13]

Production Molecular Dynamics Simulation

Once the system is well-equilibrated, the position restraints are removed, and the production simulation is run for a duration long enough to sample the conformational space of interest. For a single molecule, a simulation of 100 ns to 1 microsecond (µs) is often sufficient.

Production Run Parameters

A typical set of parameters for a production run using GROMACS is summarized in the table below.

| Parameter | Value | Rationale |

| Integrator | md | Leap-frog integrator for Newtonian mechanics. |

| Timestep | 2 fs | A standard timestep for all-atom simulations with constrained hydrogen bonds. |

| Temperature | 310 K | Physiological temperature. |

| Pressure | 1 bar | Standard atmospheric pressure. |

| Temperature Coupling | Nosé-Hoover | A robust thermostat for maintaining constant temperature. |

| Pressure Coupling | Parrinello-Rahman | An effective barostat for maintaining constant pressure. |

| Constraints | LINCS | Constrains bond lengths, allowing for a 2 fs timestep. |

| Cutoffs | 1.2 nm | Cutoff distance for short-range non-bonded interactions. |

| PME | Yes | Particle Mesh Ewald for long-range electrostatic interactions. |

Trajectory Analysis

The output of an MD simulation is a trajectory file containing the positions, velocities, and energies of all atoms at discrete time intervals. This trajectory can be analyzed to extract a wealth of information.

3.2.1 Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF)

-

RMSD: This measures the average distance between the atoms of the molecule in a given frame and a reference structure. A stable RMSD plot over time indicates that the simulation has reached equilibrium and the molecule is not undergoing major conformational changes.

-

RMSF: This measures the fluctuation of each atom around its average position. High RMSF values indicate regions of high flexibility, such as the 2-ethylhexanoate tail, while low values indicate rigid regions, like the cholesterol steroid core.

3.2.2 Radius of Gyration (Rg)

The radius of gyration is a measure of the compactness of the molecule. Changes in Rg over time can indicate conformational changes, such as folding or unfolding.

3.2.3 Radial Distribution Functions (RDFs)

RDFs describe how the density of surrounding atoms varies as a function of distance from a central atom or group of atoms. This is particularly useful for analyzing the solvation shell of the molecule and identifying specific interactions with the solvent.

3.2.4 Hydrogen Bond Analysis

If the simulation environment contains hydrogen bond donors and acceptors (e.g., water), analyzing the formation and lifetime of hydrogen bonds can provide insights into the specific interactions that stabilize the molecule's conformation.

Data Interpretation and Advanced Analyses

The true value of an MD simulation lies in the interpretation of the collected data. By combining the results from the various analyses described above, a detailed picture of the dynamic behavior of Cholest-5-en-3beta-yl 2-ethylhexanoate can be constructed.

For instance, a stable RMSD for the cholesterol core combined with a high RMSF for the 2-ethylhexanoate tail would confirm the expected rigidity of the steroid rings and the flexibility of the alkyl chain. RDF analysis could reveal the extent of water penetration near the ester linkage, providing insights into its hydrophilicity.

Advanced analysis techniques, such as principal component analysis (PCA), can be used to identify the dominant modes of motion in the molecule. For researchers in drug development, MD simulations can be extended to study the interaction of Cholest-5-en-3beta-yl 2-ethylhexanoate with drug molecules or its behavior as part of a larger drug delivery vehicle, such as a lipid nanoparticle.

Visualization and Workflow

Visualizing the simulation workflow and the molecular interactions is crucial for understanding the process and the results.

Caption: Conceptual diagram of molecular interactions.

Conclusion

This guide has provided a detailed methodological framework for performing molecular dynamics simulations of Cholest-5-en-3beta-yl 2-ethylhexanoate. By following these steps, from careful system preparation and force field parameterization to rigorous equilibration and production simulation, researchers can obtain reliable and reproducible insights into the atomistic behavior of this and other cholesterol esters. The ability to accurately simulate such molecules is a valuable tool in both fundamental research and applied fields like drug development and materials science.

References

-

Atomistic Simulation Studies of Cholesteryl Oleates: Model for the Core of Lipoprotein Particles. PMC. [Link]

-

Rapid parameterization of small molecules using the Force Field Toolkit. PMC. [Link]

-

Update of the Cholesterol Force Field Parameters in CHARMM. FAO AGRIS. [Link]

-

Update of the Cholesterol Force Field Parameters in CHARMM. ACS Publications. [Link]

-

Running membrane simulations. GROMACS documentation. [Link]

-

Introduction to a Data-driven Analysis Tool of Molecular Dynamics Self-Assembled Lipid Bilayer Trajectories. ResearchGate. [Link]

-

PyLipID: A Python package for analysis of protein-lipid interactions from MD simulations. bioRxiv. [Link]

-

Bayesian Nonparametric Analysis of Residence Times for Protein–Lipid Interactions in Molecular Dynamics Simulations. ACS Publications. [Link]

-

Parametrization of a new small molecule. Martini Force Field Initiative. [Link]

-

How well do empirical molecular mechanics force fields model the cholesterol condensing effect?. The Journal of Chemical Physics. [Link]

-

How Well Do Empirical Molecular Mechanics Force Fields Model the Cholesterol Condensing Effect?. University of Southampton ePrints. [Link]

-

Structural features of cholesteryl ester transfer protein: a molecular dynamics simulation study. PubMed. [Link]

-

Parametrization of small molecules. SimBac – simulations of bacterial systems. [Link]

-

Molecular Dynamics Simulations of Lipid Membranes. University of Fribourg. [Link]

-

Molecular Dynamics Simulations In The Study Of Biological Lipid Membranes. University of South Florida Scholar Commons. [Link]

-

GROMACS Tutorial - KALP-15 in DPPC. Virginia Tech. [Link]

-

Data analysis of molecular dynamics simulation trajectories of β-sitosterol, sonidegib and cholesterol in smoothened protein with the CHARMM36 force field. PMC. [Link]

-

Recharging your fats: CHARMM36 parameters for neutral lipids triacylglycerol and diacylglycerol. PMC. [Link]

-

Molecular dynamics simulations of cholesterol-rich membranes using a coarse-grained force field for cyclic alkanes. AIP Publishing. [Link]

-

Molecular Dynamics Simulation of the Structure of Dimyristoylphosphatidylcholine Bilayers with Cholesterol, Ergosterol, and Lanosterol. ResearchGate. [Link]

-

Broadening access to small-molecule parameterization with the force field toolkit. The Journal of Chemical Physics. [Link]

-

Solvation of cholesterol in different solvents: a molecular dynamics simulation study. Taylor & Francis Online. [Link]

-

Improving Small-Molecule Force Field Parameters in Ligand Binding Studies. Frontiers. [Link]

-

Introduction to GROMACS - Session 1. YouTube. [Link]

-

Protein-Membrane Simulation Setup | CHARMM-GUI to GROMACS Molecular Dynamics Tutorial. YouTube. [Link]

-

(3beta)-Cholest-5-en-3-yl (2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propenoate. Scent.vn. [Link]

-

Cholest-5-en-3beta-ol hexanoate (C33H56O2). PubChemLite. [Link]

-

Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications. MDPI. [Link]

-

Cholesteryl nonanoate. Wikipedia. [Link]

-

Cholest-5-en-3beta-yl propionate — Chemical Substance Information. NextSDS. [Link]

-

Identification and pharmacological characterization of cholesterol-5,6-epoxide hydrolase as a target for tamoxifen and AEBS ligands. PMC. [Link]

-

Formulation of lipid nanoparticles containing ginsenoside Rg2 and protopanaxadiol for highly efficient delivery of mRNA. Biomaterials Science. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Cholesteryl nonanoate - Wikipedia [en.wikipedia.org]

- 4. Formulation of lipid nanoparticles containing ginsenoside Rg2 and protopanaxadiol for highly efficient delivery of mRNA - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 5. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]

- 6. Update of the Cholesterol Force Field Parameters in CHARMM [agris.fao.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. simbac.gatech.edu [simbac.gatech.edu]

- 12. pubs.aip.org [pubs.aip.org]

- 13. Running membrane simulations in GROMACS - GROMACS 2026.1 documentation [manual.gromacs.org]

Thermal Stability and Degradation Pathways of Cholest-5-en-3β-yl 2-Ethylhexanoate: A Comprehensive Technical Guide

Executive Summary

Cholest-5-en-3β-yl 2-ethylhexanoate (CAS: 41329-01-5), commonly known as cholesteryl 2-ethylhexanoate, is a specialized sterol ester utilized extensively in the development of thermotropic liquid crystals, cosmetic lipid matrices, and advanced drug delivery systems (such as lipid nanoparticles)[1][2]. While cholesterol esters are critical for modulating membrane fluidity and phase behavior, their thermal stability dictates their viability in high-temperature processing environments like hot-melt extrusion, sterilization, and accelerated stability testing.

This whitepaper provides an in-depth mechanistic analysis of the thermal degradation pathways of cholesteryl 2-ethylhexanoate. By dissecting the causality behind its pyrolytic cleavage, sterol ring autoxidation, and hydrolytic vulnerabilities, this guide equips formulation scientists with the predictive kinetics required to engineer robust lipid-based systems.

Structural Rationale and Thermal Dynamics

The thermal behavior of a cholesteryl ester is intrinsically linked to its molecular architecture. Cholesteryl 2-ethylhexanoate consists of a rigid, tetracyclic sterol core attached via an ester linkage to a branched, saturated 8-carbon aliphatic tail (2-ethylhexanoic acid).

The Role of the Saturated, Branched Tail

Unlike polyunsaturated cholesteryl esters (e.g., cholesteryl linoleate or arachidonate), which contain bis-allylic hydrogen atoms that are highly susceptible to free-radical lipid peroxidation[3][4], the 2-ethylhexanoate moiety is fully saturated. This saturation effectively neutralizes the aliphatic tail as a primary site for autoxidation. Furthermore, the steric hindrance provided by the ethyl branch at the α-carbon (C2 of the fatty acid) shields the ester carbonyl from nucleophilic attack, granting the molecule superior hydrolytic stability compared to linear-chain esters.

However, under severe thermal stress (>150°C), the energetic focus shifts to the sterol core and the ester linkage itself, leading to well-defined, one-stage thermal decomposition profiles[5].

Mechanistic Degradation Pathways

The thermal degradation of cholesteryl 2-ethylhexanoate proceeds via three competing mechanisms, dictated by temperature, oxygen fugacity, and moisture content.

Pathway A: Sterol Ring Autoxidation (SOP Formation)

In the presence of oxygen and heat (typically 100°C–180°C), the B-ring of the cholesterol moiety undergoes autoxidation. The C7 position is allylic to the C5-C6 double bond, making the C7-H bond relatively weak and prone to hydrogen abstraction by thermal initiators[6][7].

-

Initiation: Abstraction of the allylic hydrogen generates a C7 carbon-centered radical.

-

Propagation: Reaction with triplet oxygen forms a peroxyl radical, which abstracts another hydrogen to form a 7-hydroperoxide.

-

Termination/Decomposition: The unstable hydroperoxide decomposes into Sterol Oxidation Products (SOPs), primarily 7-ketocholesterol , 7α-hydroxycholesterol , and 7β-hydroxycholesterol [7][8]. Concurrently, oxidation across the double bond yields 5,6α- and 5,6β-epoxycholesterols.

Pathway B: Pyrolytic Cis-Elimination

At elevated temperatures (>200°C), the ester linkage undergoes a concerted thermal cis-elimination (pyrolysis). The oxygen of the ester carbonyl abstracts a proton from the adjacent C4 position of the sterol ring. This cyclic transition state collapses, cleaving the ester bond to yield free 2-ethylhexanoic acid and a conjugated diene, primarily 3,5-cholestadiene [9]. This pathway is oxygen-independent and represents the primary mass-loss event observed in Thermogravimetric Analysis (TGA)[5].

Pathway C: Hydrolytic Cleavage

In the presence of trace moisture and heat, the ester bond can undergo hydrolysis, yielding free cholesterol and 2-ethylhexanoic acid. While the branched tail provides steric shielding, prolonged thermal exposure in non-anhydrous environments will inevitably drive this equilibrium-dependent degradation.

Fig 1: Primary thermal degradation pathways of Cholesteryl 2-ethylhexanoate.

Experimental Workflows for Thermal Profiling

To accurately map the degradation kinetics of cholesteryl esters, researchers must employ orthogonal analytical techniques. TGA provides macroscopic mass-loss data, while LC-MS/MS offers molecular specificity.

Self-Validating Protocol Design: A common pitfall in sterol analysis is artifactual oxidation occurring during the hot injection phase of Gas Chromatography (GC). To validate that SOPs are a result of the applied thermal stress and not the analytical method, a cold-injection LC-MS/MS parallel control must be utilized.

Step-by-Step Methodology: TGA-MS & LC-MS/MS Profiling

Phase 1: Controlled Thermal Stress & TGA-MS

-

Sample Preparation: Weigh 5.0 ± 0.1 mg of cholesteryl 2-ethylhexanoate into an alumina TGA crucible.

-

Atmospheric Control: Purge the TGA furnace with dry air (for autoxidation profiling) or high-purity nitrogen (for pyrolysis profiling) at a flow rate of 50 mL/min.

-

Heating Ramp: Apply a dynamic heating ramp from 25°C to 500°C at 10°C/min.

-

Evolved Gas Analysis: Route the TGA effluent via a heated transfer line (200°C) to a quadrupole mass spectrometer. Monitor specific m/z channels for 2-ethylhexanoic acid (m/z 144) and volatile cholestadienes (m/z 368)[9].

Phase 2: Extraction and LC-MS/MS Quantification of SOPs

-

Isothermal Stressing: Heat bulk samples (50 mg) in open glass vials at 150°C for 30, 60, and 120 minutes.

-

Quenching & Spiking: Rapidly cool the vials in an ice bath. Add 10 µL of deuterated internal standard (d7-cholesterol and d7-7-ketocholesterol) to account for extraction recovery[10].

-

Lipid Extraction: Dissolve the residue in 2 mL of Hexane/Isopropanol (3:2 v/v). Vortex for 2 minutes and centrifuge at 10,000 x g to pellet insoluble aggregates.

-

Chromatographic Separation: Inject 5 µL onto a C18 UHPLC column (e.g., Acquity UPLC BEH C18, 1.7 µm). Use a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile/Isopropanol (0.1% Formic Acid).

-

Detection: Utilize Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode. Monitor the[M+H-H2O]+ transitions for SOPs (e.g., m/z 383.3 for 7-ketocholesterol)[10].

Fig 2: Self-validating LC-MS/MS workflow for quantifying Sterol Oxidation Products.

Quantitative Data & Kinetic Parameters

The thermal stability of cholesterol esters follows predictable kinetic models. The table below summarizes the critical transition temperatures, degradation onset points, and primary kinetic markers derived from thermal analysis[5][7][8].

| Parameter / Marker | Value / Observation | Analytical Method | Mechanistic Significance |

| Melting Point (Tm) | ~40°C - 50°C | DSC | Transition from crystalline solid to mesophase (liquid crystal)[2]. |

| Isotropic Clearing Point | ~80°C - 90°C | DSC | Transition from cholesteric mesophase to isotropic liquid. |

| Oxidation Onset Temp (OOT) | >140°C (in Air) | DSC / LC-MS | Initiation of C7 allylic hydrogen abstraction and SOP formation[7]. |

| Decomposition Onset (Td) | ~220°C - 245°C | TGA | Onset of pyrolytic cis-elimination; ester bond cleavage[5]. |

| Peak Degradation Temp (Tmax) | ~380°C - 415°C | TGA (DTG curve) | Maximum rate of mass loss; volatilization of cholestadienes[5][9]. |

| Primary Volatile Marker | 3,5-cholestadiene | GC-MS / TGA-MS | Confirms thermal elimination pathway over simple hydrolysis[9]. |

| Primary SOP Marker | 7-ketocholesterol | LC-MS/MS | Terminal, stable oxidation product of the sterol B-ring autoxidation[8]. |

Formulation and Processing Implications

Understanding these degradation pathways is paramount for drug development professionals working with lipid-based formulations:

-

Hot-Melt Extrusion (HME): Because the oxidation onset temperature (OOT) is around 140°C, extruding lipid matrices containing cholesteryl 2-ethylhexanoate above this temperature requires an inert atmosphere (nitrogen blanket) or the addition of chain-breaking antioxidants (e.g., α-tocopherol or quercetin) to quench peroxyl radicals[7].

-

Sterilization: Terminal heat sterilization (e.g., autoclaving at 121°C) poses a risk for hydrolytic cleavage if the formulation is aqueous. If the system is anhydrous, 121°C is below the pyrolytic threshold, but trace oxygen could still induce SOP formation.

-

Storage: While the saturated 2-ethylhexanoate tail prevents rapid rancidification seen in polyunsaturated lipids, long-term storage should still be maintained below the melting point to preserve the crystalline structure and minimize molecular mobility, which governs the rate of autoxidation.

Sources

- 1. 错误页 [amp.chemicalbook.com]

- 2. US4999348A - Liquid crystal containing cosmetic and pharmaceutical compositions and methods for utilizing such compositions - Google Patents [patents.google.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | From Inert Storage to Biological Activity—In Search of Identity for Oxidized Cholesteryl Esters [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Sterols heating: degradation and formation of their ring-structure polar oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Incorporating Cholest-5-en-3beta-yl 2-ethylhexanoate into lipid nanoparticle formulations

Application Note & Protocol

Topic: Evaluation of Cholest-5-en-3beta-yl 2-ethylhexanoate as a Cholesterol Substitute in Lipid Nanoparticle Formulations

Audience: Researchers, scientists, and drug development professionals.

Abstract

Lipid nanoparticles (LNPs) are a clinically validated platform for the delivery of nucleic acid therapeutics, largely composed of four key lipid components: an ionizable lipid, a helper phospholipid, a PEGylated lipid, and cholesterol.[1] Cholesterol is a critical structural component, modulating membrane fluidity and stability, which are essential for protecting the cargo and facilitating its intracellular release.[2] Modifying the structural components of LNPs offers a promising avenue for tuning their physicochemical properties and biological performance.[3][4] This application note provides a comprehensive guide for the incorporation and evaluation of Cholest-5-en-3beta-yl 2-ethylhexanoate (CE-EH), a cholesterol ester, as a direct substitute for cholesterol in LNP formulations. By esterifying the 3-beta-hydroxyl group of cholesterol, the hydrophobicity and molecular geometry are altered, which may influence LNP formation, stability, and delivery efficiency.[5][6] We present a detailed, step-by-step protocol using microfluidics for formulation, alongside robust methodologies for the essential physicochemical characterization required to validate and compare these novel LNPs against a standard cholesterol-containing formulation.

Introduction: The Rationale for Cholesterol Analogs

The success of mRNA-based COVID-19 vaccines has underscored the power of LNPs as a drug delivery vehicle.[7] The standard four-component lipid system is designed to be self-assembling and highly effective, but there is significant interest in optimizing these formulations for new therapeutic applications.[1] The "helper" lipids—cholesterol and phospholipids like DSPC—are not merely structural fillers; they play active roles in the nanoparticle's lifecycle.

Cholesterol, with its rigid, planar steroid ring, inserts into the lipid layer, influencing membrane packing and reducing permeability.[2] This function is crucial for creating stable particles that can withstand the rigors of circulation and for facilitating endosomal escape, a key step in delivering the payload to the cytoplasm.[2] However, the precise properties imparted by cholesterol are not immutable. Research has shown that substituting cholesterol with naturally occurring analogs or synthetic derivatives can significantly alter LNP behavior, including their cellular uptake and biodistribution.[3][4][5]

Cholest-5-en-3beta-yl 2-ethylhexanoate (CE-EH) is a cholesterol ester. Esterification at the 3β-hydroxyl position replaces the polar hydroxyl headgroup with a more nonpolar, flexible acyl chain. This modification can lead to several potential changes in LNP characteristics:

-

Altered Membrane Fluidity: The bulky ester group may disrupt the tight packing typically induced by cholesterol, potentially increasing membrane fluidity.

-

Modified Particle Morphology: Changes in lipid packing can influence the final shape and internal structure of the LNPs.

-

Impact on Stability and Cargo Retention: Altered membrane properties could affect the LNP's shelf-life and its ability to retain its encapsulated payload.

Therefore, a systematic approach is required to formulate LNPs with CE-EH and rigorously characterize their properties to determine the viability of this substitution. This guide provides the necessary framework for such an investigation.

Materials and Reagents

| Material | Supplier Example | Purpose |

| Ionizable Lipid (e.g., DLin-MC3-DMA) | MedChemExpress | Cationic lipid for nucleic acid complexation and endosomal escape |

| Phospholipid (e.g., DSPC) | Avanti Polar Lipids | Structural "helper" lipid |

| PEG-Lipid (e.g., DMG-PEG 2000) | Avanti Polar Lipids | Forms protective corona, controls particle size and circulation time |

| Cholesterol | Sigma-Aldrich | Standard structural "helper" lipid for control formulation |

| Cholest-5-en-3beta-yl 2-ethylhexanoate | (User-Sourced) | Experimental structural lipid |

| Nucleic Acid Cargo (e.g., mRNA, siRNA) | TriLink BioTechnologies | Therapeutic payload |

| Ethanol, 200 Proof (USP Grade) | Decon Labs | Organic solvent for lipids |

| Sodium Acetate Trihydrate (ACS Grade) | Sigma-Aldrich | Component of aqueous formulation buffer |

| Acetic Acid, Glacial (ACS Grade) | Sigma-Aldrich | For pH adjustment of formulation buffer |

| Phosphate Buffered Saline (PBS), 10X | Thermo Fisher Scientific | Dialysis and final formulation buffer |

| Quant-iT™ RiboGreen™ RNA Assay Kit | Thermo Fisher Scientific | For encapsulation efficiency measurement |

| Triton™ X-100 | Sigma-Aldrich | Detergent for lysing LNPs in RiboGreen assay |

| Nuclease-Free Water | Thermo Fisher Scientific | For preparing all aqueous solutions |

| Microfluidic Mixing Instrument | (e.g., NanoAssemblr® Ignite) | LNP formulation |

| Microfluidic Cartridges/Chips | (Instrument-specific) | LNP formulation |

| Dialysis Device (e.g., Slide-A-Lyzer™, 10K MWCO) | Thermo Fisher Scientific | Ethanol removal and buffer exchange |

| Dynamic Light Scattering (DLS) Instrument | (e.g., Malvern Zetasizer) | Size, PDI, and Zeta Potential measurement |

| Fluorescence Plate Reader | (e.g., Tecan Spark®) | RiboGreen assay measurement |

Experimental Workflow Overview

The process involves preparing lipid stocks, formulating LNPs via microfluidics, purifying the particles, and finally, performing a suite of characterization assays to compare the novel formulation to the standard one.

Caption: Conceptual model of LNP components, highlighting the substitution.

Conclusion

This application note provides a systematic framework for researchers to formulate and characterize lipid nanoparticles using Cholest-5-en-3beta-yl 2-ethylhexanoate as a novel substitute for cholesterol. By following the detailed protocols for microfluidic formulation and subsequent physicochemical analysis, scientists can generate robust, comparative data. The success of this substitution will depend on the ability of CE-EH to maintain critical LNP quality attributes, namely a particle size and PDI within an acceptable range and, most importantly, high encapsulation efficiency. The insights gained from this evaluation will determine the potential of CE-EH and similar cholesterol esters to serve as valuable tools for engineering the next generation of lipid nanoparticle delivery systems.

References

- Barnett Technical. (2026, January 2).

-

MDPI. (2025, March 12). Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. Available at: [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 27). Advanced Drug Delivery: The Critical Role of Cholesterol in Lipid Nanoparticles (LNPs).

-

Frontiers Media S.A. (2024, October 22). Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics. Available at: [Link]

-

Inside Therapeutics. (2025, February 10). Microfluidic synthesis of lipid nanoparticles. Available at: [Link]

- ACS Publications. (2024, December 19).

-

Royal Society of Chemistry. (2024, January 2). Microfluidic synthesis of lipid-based nanoparticles for drug delivery: recent advances and opportunities. Lab on a Chip. Available at: [Link]

-

Microfluidics. Lipid Nanoparticle Formulation Technology. Available at: [Link]

- Preprints.org. (2024).

-

Elveflow. (2025, January 10). Advancing Nanoparticle Synthesis with Microfluidics. Available at: [Link]

-

Chromatography Online. (2023, June 1). Analysis of Lipid Nanoparticles. LCGC International. Available at: [Link]

-

National Center for Biotechnology Information. Analyzing 2,000 in vivo Drug Delivery Data Points Reveals Cholesterol Structure Impacts Nanoparticle Delivery. PMC. Available at: [Link]

-

Inside Therapeutics. LNP characterization guidelines: Size, PDI, Morphology. Available at: [Link]

-

Precigenome LLC. Overview of LNP Synthesis, Formulation and Manufacturing Methods. Available at: [Link]

- Encyclopedia.pub. (2024, January 31). Methods of Manufacture of Lipid Nanoparticles.

-

National Center for Biotechnology Information. (2020). Challenges in the Physical Characterization of Lipid Nanoparticles. PMC. Available at: [Link]

-

MDPI. (2023, June 4). Formulation of Nucleic Acids by Encapsulation in Lipid Nanoparticles for Continuous Production of mRNA. Available at: [Link]

-

MDPI. (2025, March 3). Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. Available at: [Link]

-

National Center for Biotechnology Information. (2024, January 29). A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient. PMC. Available at: [Link]

-

Waters Corporation. An Automated Sample Preparation Protocol to Determine the Encapsulation Efficiency of RNA-Loaded Lipid Nanoparticles Using Andrew+ Pipetting Robot. Available at: [Link]

- ACS Publications. (2025, January 13). Ionizable Cholesterol Analogs as the Fifth Component of Lipid Nanoparticles for Selective Targeting Delivery of mRNA.

- Vironova. (2025, May 21). Cryo-TEM unlocks the potential of lipid nanoparticles for drug delivery.

- Royal Society of Chemistry. (2024, March 25).

-

Precision NanoSystems. mRNA Lipid Nanoparticles. Available at: [Link]

-

Unchained Labs. Lipid Nanoparticle Encapsulation Efficiency. Available at: [Link]

-

National Center for Biotechnology Information. mRNA lipid nanoparticle formulation, characterization and evaluation. PMC. Available at: [Link]

- ResearchGate. (2026, March 22). Immune Implications of Cholesterol-Containing Lipid Nanoparticles.

- National Center for Biotechnology Information. Cholest-5-en-3-ol (3beta)

- Scent.vn. (3beta)-Cholest-5-en-3-yl (2E)-3-(4-hydroxy-3-methoxyphenyl)

- The Good Scents Company. cholesterol (3b)-cholest-5-en-3-ol.

- MDPI. (2018, December 29).

-

National Center for Biotechnology Information. (2020, February 20). Naturally-occurring cholesterol analogues in lipid nanoparticles induce polymorphic shape and enhance intracellular delivery of mRNA. PMC. Available at: [Link]

- World Journal of Pharmaceutical Research. (2023, July 21). Synthesis of cholest-5-en-3-ol(3β)-3-[4-(2,2,2-trifluoroacetamido) benzoate] (ChTfAB)

-

National Center for Biotechnology Information. (2009, February 5). Practical synthesis of 3beta-amino-5-cholestene and related 3beta-halides involving i-steroid and retro-i-steroid rearrangements. PubMed. Available at: [Link]

- ResearchGate. (2020, February 20). Naturally-occurring cholesterol analogues in lipid nanoparticles induce polymorphic shape and enhance intracellular delivery of mRNA.

- BroadPharm.

- DergiPark. Isolation and Characterization of Cholest-5-en-3-ol Compound from the Ethyl Acetate Extract of Stem Bark Ulin Plant (Eusideroxylon zwageri Teijm & Binn).

Sources

- 1. Frontiers | Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics [frontiersin.org]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Cholesterol Hexanoate, 1062-96-0 | BroadPharm [broadpharm.com]

- 7. Microfluidic synthesis of lipid nanoparticles - Inside Therapeutics [insidetx.com]

Application Note: Cholest-5-en-3β-yl 2-ethylhexanoate in Advanced Liquid Crystal Displays

Audience: Researchers, Materials Scientists, and Biosensor Development Professionals Focus: Formulation dynamics, mechanistic properties, and fabrication protocols for thermochromic and flexible liquid crystal displays (LCDs).

Executive Summary

Cholest-5-en-3β-yl 2-ethylhexanoate (commonly known as Cholesteryl 2-ethylhexanoate or C2EH) is a highly specialized cholesteric liquid crystal (CLC) material. While traditional nematic liquid crystals dominate standard flat-panel displays, CLCs like C2EH are the foundational materials for thermochromic displays, bistable reflective LCDs, and wearable temperature-mapping biosensors . This application note provides a comprehensive guide to the physicochemical behavior of C2EH, detailing how its unique molecular architecture is leveraged to engineer wide-temperature-range optical devices.

Mechanistic Insights: Steric Hindrance and Mesophase Stability

The Role of Molecular Branching

C2EH is synthesized via the esterification of cholesterol with 2-ethylhexanoic acid. The critical feature of this molecule is its α-branched aliphatic chain (the 2-ethylhexyl group). In linear fatty acid esters (e.g., cholesteryl stearate), molecules pack tightly into a crystal lattice, resulting in high melting points (75°C–85°C) that are impractical for ambient or skin-contact applications[1].

The branched structure of C2EH introduces significant steric hindrance , which disrupts this tight intermolecular packing. This structural disruption depresses the melting point, allowing the cholesteric mesophase to remain stable at or near room temperature. Furthermore, this steric shielding around the ester bond provides superior resistance to enzymatic and chemical hydrolysis—a critical self-validating parameter when designing wearable biosensors exposed to human skin microflora or environmental moisture[1].

Thermochromic Bragg Reflection

In an LCD matrix, C2EH molecules self-assemble into a helical superstructure. The optical properties of this display are governed by Bragg reflection , where the pitch of the helix determines the wavelength of reflected light.

-

Causality of Color Shift: As thermal energy increases, the kinetic vibration of the molecules intensifies, causing the helical pitch to compress. A longer pitch (at lower temperatures) reflects longer wavelengths (red), while a compressed pitch (at higher temperatures) reflects shorter wavelengths (blue).

Caption: Mechanism of thermochromic Bragg reflection in cholesteric liquid crystals based on helical pitch.

Quantitative Data & Formulation Dynamics

A single cholesteric ester typically exhibits a very narrow color-play range (1°C to 3°C)[2]. To engineer a display capable of operating across ambient conditions (0°C to 50°C), C2EH must be blended with other cholesteryl derivatives[2].

Table 1: Physicochemical Properties of Selected Cholesteryl Esters

| Compound | Melting Point / Mesophase | Hydrolysis Resistance | Primary Function in LCD Formulation |

| Cholesteryl Stearate | 75°C - 85°C | Low | High-temperature structural component |

| Cholesteryl Oleate | 40°C - 45°C | Low | Mid-temperature modifier |

| Cholesteryl 2-ethylhexanoate | Near Room Temp | High | Broad-range mesophase stabilizer |

| Cholesteryl Chloride | 62°C - 96°C | Moderate | Pitch tightener / Blue-shift agent |

Table 2: Engineered Thermochromic Formulation Ratios

| Formulation ID | C2EH (%) | Cholesteryl Oleyl Carbonate (%) | Cholesteryl Chloride (%) | Color-Play Range | Target Application |

| Narrow-Band | 80% | 10% | 10% | 28°C - 31°C | High-precision medical thermography |

| Broad-Band | 40% | 40% | 20% | 0°C - 50°C | Ambient environmental displays |

| Bistable | 50% | 25% | 25% | 15°C - 35°C | Wearable continuous biosensors |

Experimental Protocols

To ensure reproducibility and optical fidelity, the following protocols utilize self-validating checkpoints.

Protocol A: Formulation of a Broad-Band Thermochromic CLC Mixture

Objective: Create a homogenous mesophase blend capable of a 0°C–50°C color-play range.

-

Precision Weighing: Using an analytical balance, weigh out 40% C2EH, 40% cholesteryl oleyl carbonate, and 20% cholesteryl chloride.

-

Causality: Precision is critical. A variance of even 1% in the cholesteryl chloride concentration can shift the baseline helical pitch, skewing the color-play temperature by up to 2°C.

-

-

Isotropic Melting: Transfer the powders to a glass vial. Heat the mixture in an oil bath to 98°C under gentle, continuous magnetic stirring[3].

-

Causality: Heating to 98°C surpasses the clearing point of the mixture, transitioning it into a homogenous isotropic liquid. This erases the thermal history of the individual crystals and prevents the formation of phase-separated domains.

-

-

Mesophase Equilibration: Remove the vial from the heat source and allow it to cool slowly to room temperature (approx. 22°C) without forced air.

-

Causality: Controlled, gradual cooling allows the spontaneous self-assembly of the cholesteric helical superstructure. Rapid quenching traps kinetic defects, which manifest as cloudy, non-reflective patches in the final display.

-

Protocol B: Microencapsulation and Flexible Substrate Coating

Objective: Protect the shear-sensitive CLC lattice for integration into flexible PET displays.

-

Aqueous Phase Preparation: Prepare a 5% (w/v) transparent polyacrylic gel or gelatin solution in deionized water[3].

-

Emulsification: Add the equilibrated CLC mixture (from Protocol A) dropwise into the aqueous phase while homogenizing at 3,000 RPM. Monitor droplet size via optical microscopy until uniform 10–20 µm microcapsules are formed.

-

Coacervation/Crosslinking: Induce coacervation by adjusting the pH or adding a crosslinking agent (e.g., glutaraldehyde for gelatin) to harden the polymer shell around the CLC droplets.

-

Substrate Coating: Draw down the microencapsulated slurry onto a flexible polyethylene terephthalate (PET) film using a Meyer rod to ensure a uniform 50 µm wet film thickness. Allow to cure at room temperature.

-

Causality: Bare cholesteric liquid crystals are highly sensitive to mechanical shear and chemical contamination (e.g., skin oils). Encapsulating the C2EH mixture in a polymeric skin protects the delicate lattice, ensuring stable Bragg reflection and prolonging the operational lifespan of the flexible display[3].

-

Caption: Experimental workflow for the formulation and microencapsulation of C2EH-based LCDs.

References

- Title: US4393044A - Steroid ester, and cosmetics and ointments containing the same Source: Google Patents URL

- Title: US4301023A - Cholesteric compositions Source: Google Patents URL

- Title: US4999348A - Liquid crystal containing cosmetic and pharmaceutical compositions and methods for utilizing such compositions Source: Google Patents URL

Sources

- 1. US4393044A - Steroid ester, and cosmetics and ointments containing the same - Google Patents [patents.google.com]

- 2. US4301023A - Cholesteric compositions - Google Patents [patents.google.com]

- 3. US4999348A - Liquid crystal containing cosmetic and pharmaceutical compositions and methods for utilizing such compositions - Google Patents [patents.google.com]

Improving reaction yield in Cholest-5-en-3beta-yl 2-ethylhexanoate synthesis

Welcome to the Technical Support Center for the synthesis of Cholest-5-en-3β-yl 2-ethylhexanoate . This portal is designed for researchers and drug development professionals experiencing bottlenecks in reaction yield, purification, and conversion rates.

Here, we bypass generic advice and address the specific thermodynamic and steric challenges of coupling a bulky steroidal secondary alcohol with an α -branched aliphatic acid.

System Overview: The Steric Challenge & Causality

The synthesis of Cholest-5-en-3β-yl 2-ethylhexanoate is notoriously prone to low yields if standard Fischer esterification or unoptimized coupling conditions are used. The causality behind this lies in a "double steric shield" effect:

-

The Nucleophile (Cholesterol): The 3β-hydroxyl group is situated on a rigid tetracyclic steroidal backbone. While it occupies an equatorial position, the sheer bulk of the adjacent cyclic framework restricts the approach trajectory of any electrophile.

-

The Electrophile (2-Ethylhexanoic Acid): The presence of an α -ethyl branch creates a severe steric umbrella around the carbonyl carbon.

When utilizing standard carbodiimide coupling (e.g., DCC), the initial O-acylisourea intermediate forms successfully. However, the nucleophilic attack by cholesterol is so sterically hindered that the reaction stalls. This delay allows the O-acylisourea to undergo a 1,3-rearrangement into a highly stable, unreactive N-acylurea byproduct, permanently killing your yield.

To overcome this, the addition of 4-Dimethylaminopyridine (DMAP) is non-negotiable. DMAP acts as a highly nucleophilic acyl transfer catalyst, rapidly attacking the O-acylisourea before it can rearrange. This forms an N-acylpyridinium intermediate that protrudes from the steric bulk, acting as a highly reactive, accessible electrophile for the cholesterol molecule ()[1].

Caption: DMAP-catalyzed mechanism overcoming steric hindrance in esterification.

Quantitative Yield Optimization

Depending on your lab's tolerance for harsh reagents and purification capabilities, you must choose the right synthetic pathway. Below is a comparative data summary of the three primary methodologies used for this specific esterification.

| Parameter | Standard Steglich (DCC) | Modified Steglich (EDC·HCl) | Acid Chloride Method |

| Reagents | 2-Ethylhexanoic acid, DCC, DMAP | 2-Ethylhexanoic acid, EDC·HCl, DMAP | 2-Ethylhexanoyl chloride, TEA, DMAP |

| Typical Yield | 40% - 60% | 75% - 85% | 85% - 95% |

| Reaction Time | 16 - 24 hours | 12 - 16 hours | 2 - 4 hours |

| Main Byproduct | Dicyclohexylurea (DCU) | Water-soluble urea | Triethylammonium chloride |

| Steric Tolerance | Poor to Moderate | Moderate to High | Very High |

| Purification Difficulty | High (DCU co-elutes) | Low (Aqueous wash) | Low (Aqueous wash) |

Self-Validating Experimental Protocols

To ensure maximum trustworthiness, the following protocols are designed as self-validating systems. They include built-in visual and analytical checkpoints to confirm the reaction is proceeding correctly.

Protocol A: The Acid Chloride Method (Recommended for >90% Yield)

This method utilizes the highly reactive 2-ethylhexanoyl chloride to bypass the initial activation energy barrier entirely ()[2].

Step-by-Step Methodology:

-

System Preparation: Flame-dry a 100 mL round-bottom flask under a continuous argon stream. Add Cholesterol (1.0 eq, 10 mmol) and dissolve in 30 mL of anhydrous Dichloromethane (DCM).

-

Base & Catalyst Addition: Add Triethylamine (TEA, 2.0 eq) and DMAP (0.1 eq).

-

Causality Check: TEA acts as the bulk stoichiometric acid scavenger, while DMAP acts as the nucleophilic acyl transfer catalyst.

-

-

Electrophile Injection: Cool the flask to 0 °C using an ice bath. Dropwise add 2-ethylhexanoyl chloride (1.2 eq).

-

Self-Validation Checkpoint: Within 5 minutes, the solution will turn slightly yellow, and a dense white precipitate (triethylammonium chloride) will form. This visual cue confirms the acyl chloride is active and HCl is being successfully scavenged.

-

-

Propagation: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 3 hours.

-

Analytical Validation: Perform TLC (Mobile phase: Hexanes/Ethyl Acetate 9:1). The reaction is complete when the cholesterol spot (Rf ~0.3) completely disappears, replaced by a highly non-polar ester spot (Rf ~0.8).

-

Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Modified Steglich Esterification (EDC/DMAP)

If your lab wishes to avoid handling moisture-sensitive acid chlorides, this modified Steglich approach is the optimal alternative ()[3].

Step-by-Step Methodology:

-

System Preparation: In a dry flask under argon, dissolve Cholesterol (1.0 eq) and 2-Ethylhexanoic acid (1.5 eq) in anhydrous DCM.

-

Catalyst Overloading: Add DMAP (0.5 eq).

-

Causality Check: For standard linear acids, 0.05 eq of DMAP is sufficient. However, for the α -branched 2-ethylhexanoic acid, increasing DMAP to 0.5 eq is critical to ensure the O-acylisourea is consumed instantaneously, preventing the dead-end 1,3-rearrangement.

-

-

Coupling: Cool to 0 °C and add EDC·HCl (1.5 eq) in three portions over 15 minutes.

-

Causality Check: EDC·HCl is chosen over DCC because its urea byproduct is highly water-soluble, preventing the lipophilic purification nightmare associated with DCU.

-

-

Propagation: Stir at 0 °C for 30 minutes, then at room temperature for 16 hours.

-

Workup: Wash the organic layer sequentially with 1N HCl (to remove DMAP and EDC-urea), saturated NaHCO₃ (to remove unreacted acid), and brine. Concentrate to yield the crude ester.

Troubleshooting Matrix & FAQs

Caption: Troubleshooting decision matrix for resolving low esterification yields.

Frequently Asked Questions

Q: I am using the Acid Chloride method, but my reaction stalls at 50% conversion. What is happening? A: Your 2-ethylhexanoyl chloride has likely hydrolyzed. Acid chlorides are highly hygroscopic. If your DCM is not rigorously anhydrous, ambient moisture will convert the acyl chloride back into unreactive 2-ethylhexanoic acid, generating HCl in the process. Solution: Distill your DCM over calcium hydride, ensure your glassware is flame-dried, and verify the integrity of your acyl chloride bottle.

Q: I used DCC for the Steglich esterification, and I have a massive byproduct spot on my TLC that isn't my product. How do I fix this? A: You are observing the formation of the N-acylurea byproduct. Because 2-ethylhexanoic acid is sterically hindered, the nucleophilic attack by cholesterol is slower than the intramolecular 1,3-rearrangement of the O-acylisourea intermediate. Solution: You must increase your DMAP concentration (up to 0.5 eq) to outpace the rearrangement, or switch to the Acid Chloride method.

Q: My final product is contaminated with a white solid that won't dissolve in hexane. What is it? A: If you used DCC, this is Dicyclohexylurea (DCU). DCU is notoriously difficult to separate from highly lipophilic compounds like cholesteryl esters because they share similar solubility profiles in non-polar solvents. Solution: Chill your crude mixture in cold ether and filter the precipitated DCU. For future runs, switch to EDC·HCl (Protocol B), which produces a water-soluble urea that washes out easily during the aqueous workup.

References

-

Neises, B., & Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids". Angewandte Chemie International Edition. Organic Chemistry Portal. [Link]

-

Sripada, P. K. (1988). "Synthesis of single- and double-13C-labeled cholesterol oleate". Chemistry and Physics of Lipids. PubMed.[Link]

- US Patent 4393044A (1983). "Steroid ester, and cosmetics and ointments containing the same".

Sources

Technical Support Center: Troubleshooting Crystallization of Cholest-5-en-3beta-yl 2-ethylhexanoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the phase behavior of complex lipids. Cholest-5-en-3beta-yl 2-ethylhexanoate (CAS 41329-01-5), commonly known as cholesteryl 2-ethylhexanoate, is notoriously difficult to crystallize.

Unlike straight-chain cholesteryl esters that readily form highly ordered solid lattices, this branched-chain derivative often resists crystallization, instead forming metastable liquid crystals or amorphous glasses at room temperature[1]. This guide synthesizes thermodynamic principles with field-proven methodologies to help you troubleshoot and overcome these crystallization barriers.

Part 1: The Causality of Phase Behavior

To force a molecule into a crystal lattice, we must understand why it resists it. Cholesteryl esters typically crystallize in one of three preferred packing arrays: Monolayer Type I, Monolayer Type II, or Bilayer structures[2]. This packing relies on a delicate balance of sterol-sterol ring stacking and acyl chain-chain interdigitation.

When you introduce a branched acyl chain—specifically the ethyl group at the C2 position of the hexanoate chain in cholesteryl 2-ethylhexanoate—you introduce severe steric hindrance. This structural bulge prevents the efficient van der Waals packing of the acyl chains[3]. Consequently, the lattice energy is drastically reduced. Instead of transitioning directly from an isotropic liquid to a solid crystal, the molecule gets trapped in intermediate mesophases (cholesteric or smectic) or supercools into an amorphous glass.

Thermodynamic phase transition pathways of branched cholesteryl esters.

Part 2: Frequently Asked Questions (FAQs)

Q1: My sample forms a cloudy gel or an iridescent liquid instead of solid crystals. What is happening?

A: You are observing liquid crystalline mesophases. The iridescent liquid is the cholesteric (chiral nematic) phase , where molecules form helical layers. The cloudy gel is the smectic phase , where molecules are arranged in layers but lack lateral order within those layers. Because cholesteryl 2-ethylhexanoate is often a room-temperature liquid crystal[1], standard thermal cooling is insufficient to overcome the activation energy required for true 3D crystal nucleation. You must alter the thermodynamic environment using solvent mediation rather than relying solely on temperature.

Q2: Standard cooling from a melt failed. How do I select the right solvent system to force crystallization?

A: Standard cooling fails because the viscosity of the mesophase increases exponentially as temperature drops, trapping the molecules kinetically before they can align into a lattice. To bypass this, use an Anti-Solvent Isothermal Crystallization approach. Dissolve the ester in a "good" solvent where it has high solubility (e.g., Chloroform or Acetone). Then, slowly titrate in a "poor" anti-solvent (e.g., Methanol or Water). This artificially drives up the supersaturation ( Css ) at a constant, elevated temperature where molecular mobility remains high enough to allow lattice formation without entering the viscous smectic phase[4].

Q3: My sample supercooled into a sticky, amorphous glass. How do I break this metastable state?

A: You have hit a kinetic trap. To rescue the sample, you must perform thermal annealing . Heat the glass to just above its glass transition temperature ( Tg ) but below its clearing point. This provides the kinetic energy necessary for the sterol rings to reorient. Simultaneously, introduce a seed crystal . If you do not have a crystal of cholesteryl 2-ethylhexanoate, seeding with a structurally similar straight-chain ester (like cholesteryl octanoate) can provide the necessary epitaxial template to initiate nucleation.